molecular formula C13H8ClN3OS B2527731 (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 958266-51-8

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2527731
CAS No.: 958266-51-8
M. Wt: 289.74
InChI Key: KUHXBIVGQDHTMW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and thiazoles This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Uniqueness

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-11-3-1-9(2-4-11)7-10(8-15)12(18)17-13-16-5-6-19-13/h1-7H,(H,16,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXBIVGQDHTMW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.